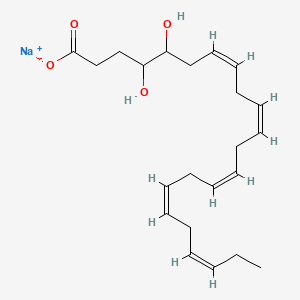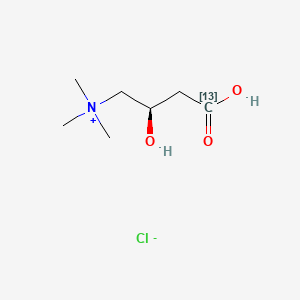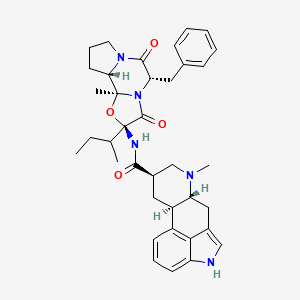
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is a polyunsaturated fatty acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt typically involves the hydroxylation of docosapentaenoic acid. The process can be carried out using specific catalysts and reagents under controlled conditions to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its sodium salt form.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its interaction with biological molecules. It can modulate cellular signaling pathways, influence membrane fluidity, and interact with enzymes and receptors involved in inflammation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic Acid: Another polyunsaturated fatty acid with six double bonds.
Eicosapentaenoic Acid: A polyunsaturated fatty acid with five double bonds.
Osbond Acid: A regioisomer of docosapentaenoic acid.
Uniqueness
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is unique due to the presence of hydroxyl groups at specific positions, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H33NaO4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
sodium;(7Z,10Z,13Z,16Z,19Z)-4,5-dihydroxydocosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C22H34O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24)18-19-22(25)26;/h3-4,6-7,9-10,12-13,15-16,20-21,23-24H,2,5,8,11,14,17-19H2,1H3,(H,25,26);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-; |
InChI Key |
FWXDUUPVYREZCY-RSDXMDNYSA-M |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(C(CCC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)

![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)


![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)

![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
![4-Chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]benzaldehyde](/img/structure/B13844994.png)
